イソキノリン-6-カルバルデヒド

概要

説明

Synthesis Analysis

Isoquinoline derivatives, including Isoquinoline-6-carbaldehyde, can be synthesized through various methods. One approach involves the synthesis from corresponding ethyl esters, followed by ring annulations via Friedlander synthesis to form new cyclic systems (Argiropoulos, Deady, & Dorkos, 1991). Additionally, palladium-catalyzed tandem reactions with isocyanides have been explored for the synthesis of quinoline derivatives, showcasing the versatility of these compounds in creating complex structures (Shiri et al., 2017).

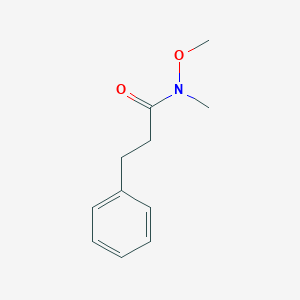

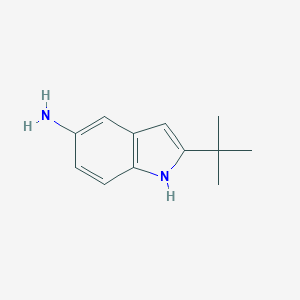

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been extensively studied, revealing the importance of the isoquinoline scaffold in organic synthesis. For example, derivatives have been synthesized from 2- or 3-ethynylindole carbaldehydes, showcasing the adaptability of the isoquinoline core in chemical synthesis (Sakamoto et al., 1999).

Chemical Reactions and Properties

Isoquinoline-6-carbaldehyde participates in various chemical reactions, contributing to the synthesis of biologically important compounds. Its reactions can be categorized based on the functional groups involved and the type of chemical transformations undertaken. For example, the chemistry of 2-chloroquinoline-3-carbaldehyde has been reviewed, highlighting its use in synthesizing fused or binary quinoline-core heterocyclic systems (Abdel-Wahab & Khidre, 2012).

科学的研究の応用

医薬品化学

イソキノリン-6-カルバルデヒドが誘導体であるキノリンは、幅広い生物活性を有するため、医薬品設計におけるコアテンプレートとして大きな注目を集めています . それは医薬品化学研究におけるその莫大な利点のために、議論の余地のないファーマコフォアです .

抗マラリア用途

キノリンコアフレームワークは、キニーネ、クロロキン、ブラキニン、プリマキン、タフェノキンなど、キナノキアルカロイドから得られる多くの天然に存在する生物活性物質に存在します . これらの化合物は、抗マラリア特性で知られています .

抗菌用途

ほとんどのキノリン誘導体は、さまざまなグラム陽性菌およびグラム陰性菌種に対して良好な抗菌活性を示します . キノリン誘導体の抗菌活性は、ヘテロ環状ピリジン環の置換基に依存します .

抗がん用途

キノリン誘導体は、抗がん特性を持つことがわかっています . それらはさまざまな種類の癌の治療に広く使用されています .

抗ウイルス用途

キノリン誘導体は、抗ウイルス特性を持つこともわかっています . それらはさまざまなウイルス感染症の治療に使用されています

Safety and Hazards

Isoquinoline-6-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, fatal in contact with skin, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

将来の方向性

Quinoline and isoquinoline alkaloids, which are related to Isoquinoline-6-carbaldehyde, have received considerable attention due to their broad spectrum of bioactivity . The development of new strategies for the synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry . This suggests that there may be future research directions involving Isoquinoline-6-carbaldehyde and related compounds.

作用機序

Target of Action

Isoquinoline-6-carbaldehyde, like other quinoline derivatives, has a broad spectrum of bioactivity Quinoline derivatives are known to interact with various biological targets, including enzymes, receptors, and dna .

Mode of Action

For instance, some quinolines inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Biochemical Pathways

For example, some quinolines exhibit antimicrobial activity by affecting the DNA synthesis pathway .

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .

生化学分析

Cellular Effects

Isoquinoline alkaloids have been reported to induce cell cycle arrest, apoptosis, and autophagy, leading to cell death

Molecular Mechanism

Isoquinoline alkaloids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving Isoquinoline-6-carbaldehyde are not well-characterized. Isoquinoline alkaloids are synthesized through plant biosynthetic pathways involving complex enzyme activities and regulatory strategies

Subcellular Localization

Mass-spectrometry based spatial proteomics have enabled the proteome-wide mapping of protein subcellular localization

特性

IUPAC Name |

isoquinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPXHJKHWVCCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571038 | |

| Record name | Isoquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173089-81-1 | |

| Record name | Isoquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-6-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde](/img/structure/B65272.png)

![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B65273.png)

![5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B65274.png)